2-Hydrazino-4,6-bis(trifluoromethyl)pyridine
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Overview
Description
2-Hydrazino-4,6-bis(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F6N3. It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a hydrazino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-4,6-bis(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-4,6-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a suitable base.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Hydrazino-4,6-bis(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, facilitating its interaction with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-4-(trifluoromethyl)pyridine
- 2-Hydrazino-6-(trifluoromethyl)pyridine
- 2-Hydrazino-4,6-dimethylpyridine
Uniqueness
2-Hydrazino-4,6-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity compared to similar compounds with fewer or no trifluoromethyl groups .
Properties
IUPAC Name |
[4,6-bis(trifluoromethyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F6N3/c8-6(9,10)3-1-4(7(11,12)13)15-5(2-3)16-14/h1-2H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHIMVUFGUKWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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